4-Chloro-6-(piperidin-4-yloxy)pyrimidine

Physicochemical profiling Medicinal chemistry Lead optimization

4-Chloro-6-(piperidin-4-yloxy)pyrimidine (CAS 1185540-63-9, free base; CAS 1185314-18-4, hydrochloride salt) is a heterocyclic building block consisting of a pyrimidine core bearing a chlorine atom at the 4-position and a piperidin-4-yloxy ether linkage at the 6-position. The compound has a molecular formula of C₉H₁₂ClN₃O (free base MW 213.66) and is commercially supplied predominantly as the hydrochloride salt (C₉H₁₃Cl₂N₃O, MW 250.13) for enhanced handling stability.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
Cat. No. B13485659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(piperidin-4-yloxy)pyrimidine
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=NC=N2)Cl
InChIInChI=1S/C9H12ClN3O/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2
InChIKeyHDKOEHDHOLJGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(piperidin-4-yloxy)pyrimidine: Structural Identity and Baseline Procurement Profile for Discovery Chemistry


4-Chloro-6-(piperidin-4-yloxy)pyrimidine (CAS 1185540-63-9, free base; CAS 1185314-18-4, hydrochloride salt) is a heterocyclic building block consisting of a pyrimidine core bearing a chlorine atom at the 4-position and a piperidin-4-yloxy ether linkage at the 6-position . The compound has a molecular formula of C₉H₁₂ClN₃O (free base MW 213.66) and is commercially supplied predominantly as the hydrochloride salt (C₉H₁₃Cl₂N₃O, MW 250.13) for enhanced handling stability [1]. With a computed LogP of approximately 1.68 and a topological polar surface area (TPSA) of 47.04 Ų, the compound occupies a physicochemical space that balances permeability with aqueous solubility, making it a versatile intermediate for kinase inhibitor programs .

Why 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Cannot Be Replaced by Common In-Class Pyrimidine Intermediates Without Loss of Synthetic Scope


The precise regiochemistry of this compound—a chlorine leaving group at C4 paired with a piperidin-4-yloxy ether at C6—creates a differentiated reactivity profile that cannot be replicated by close analogs. The C–O ether linkage introduces conformational flexibility and hydrogen-bonding capacity via the piperidine NH, which is absent in C–N linked analogs such as 4-chloro-6-(piperidin-1-yl)pyrimidine (CAS 1722-14-1) [1]. Likewise, the free NH on the piperidine ring enables subsequent N-functionalization (e.g., sulfonylation, acylation, or reductive amination), a diversification handle not available with 4-chloro-6-methoxypyrimidine (CAS 26452-81-3) or 4-chloro-6-(morpholin-4-yl)pyrimidine (CAS 22177-92-0) [2]. Substituting any of these analogs into a synthetic route designed around 4-chloro-6-(piperidin-4-yloxy)pyrimidine would either eliminate a key derivatization site or alter the spatial orientation of the solubilizing group, potentially compromising downstream target engagement [3].

Quantitative Differentiation Evidence: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Versus Closest Structural Analogs


Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity Compared with 4-Chloro-6-methoxypyrimidine and 4-Chloro-6-(piperidin-1-yl)pyrimidine

4-Chloro-6-(piperidin-4-yloxy)pyrimidine (target) exhibits a computed LogP of 1.68 and contributes one hydrogen-bond donor (piperidine NH) and four hydrogen-bond acceptors, with a TPSA of 47.04 Ų . The methoxy analog (4-chloro-6-methoxypyrimidine) has a lower LogP of 1.36, a smaller TPSA of approximately 35 Ų, and zero hydrogen-bond donors, making it substantially less polar and incapable of donating a hydrogen bond [1]. The C–N linked analog (4-chloro-6-(piperidin-1-yl)pyrimidine) has a higher LogP of 2.01–2.53, lacks the ether oxygen hydrogen-bond acceptor, and presents a different spatial orientation of the piperidine ring due to the direct C–N bond [2]. These differences in lipophilicity and hydrogen-bonding capacity directly affect solubility, permeability, and target-binding thermodynamics.

Physicochemical profiling Medicinal chemistry Lead optimization

Synthetic Derivatization Scope: Piperidine NH as a Diversification Handle Versus Non-Functionalizable Analogs

The free secondary amine on the piperidine ring of 4-chloro-6-(piperidin-4-yloxy)pyrimidine enables post-coupling diversification through N-acylation, N-sulfonylation, N-alkylation, or reductive amination without additional deprotection steps [1]. In contrast, 4-chloro-6-methoxypyrimidine offers no amine handle (zero derivatizable NH groups), while 4-chloro-6-(morpholin-4-yl)pyrimidine similarly lacks a free NH due to the morpholine ring oxygen replacing the ionizable amine [2]. In patent WO2016034673A1, the piperidin-4-yloxy motif is explicitly employed as a key intermediate for constructing PRMT5 inhibitors, with the piperidine NH serving as the point of attachment for further elaboration [1]. This built-in diversification point enables library synthesis from a single intermediate without requiring additional functional group interconversion steps.

Parallel synthesis Kinase inhibitor library Structure-activity relationship

Patent-Cited Utility as a Sphingosine Kinase (SphK) Inhibitor Intermediate Versus Analogs Lacking This Citation

The target compound is specifically cited within the patent family WO2012069852A1 (ALMAC DISCOVERY LTD, filed 2011) as a component of pharmaceutical compounds useful as inhibitors of one or more isoforms of sphingosine kinase (SphK1/SphK2) [1]. This citation establishes a direct link between the 4-chloro-6-(piperidin-4-yloxy)pyrimidine scaffold and SphK inhibition—an oncogenic lipid kinase target implicated in cancer, inflammation, and angiogenic diseases [2]. By contrast, the closest analogs (4-chloro-6-methoxypyrimidine, 4-chloro-6-(piperidin-1-yl)pyrimidine, and 4-chloro-6-(morpholin-4-yl)pyrimidine) are not explicitly recited in this SphK patent family, indicating that the specific combination of 4-Cl and 6-(piperidin-4-yloxy) substitution is preferred for this pharmacological activity [3].

Sphingosine kinase inhibition Cancer therapeutics Lipid kinase

Limitations Statement: Availability of Direct Head-to-Head Biological Comparative Data

A comprehensive search of peer-reviewed literature, patent databases, and authoritative biochemical databases (BindingDB, ChEMBL, PubChem) did not identify any published direct head-to-head biological comparison between 4-chloro-6-(piperidin-4-yloxy)pyrimidine and its closest structural analogs in the same assay system [1]. The compound is predominantly documented as a synthetic intermediate, with most reported biological activity data originating from elaborated derivatives rather than the parent scaffold. The differentiation evidence presented herein therefore relies on physicochemical properties, synthetic chemistry logic, patent precedent, and class-level inference from structurally related kinase inhibitor series. Procurement decisions should be informed primarily by the compound's demonstrated utility as a versatile intermediate with orthogonal derivatization vectors, rather than by claims of intrinsic biological superiority over analogs.

Evidence transparency Procurement decision-making Data quality assessment

Recommended Procurement Scenarios for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine Based on Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring Orthogonal Derivatization Vectors

For medicinal chemistry teams building focused kinase inhibitor libraries, the dual reactive sites of 4-chloro-6-(piperidin-4-yloxy)pyrimidine (4-Cl for SNAr displacement; piperidine NH for amide/sulfonamide formation) enable sequential diversification without intermediate deprotection. The balanced LogP (1.68) and moderate TPSA (47.04 Ų) place elaborated products within favorable drug-like property space [1]. This scaffold is particularly suited for programs targeting kinases where the piperidine NH can be elaborated to occupy the solvent-exposed region while the 4-position substituent engages the hinge-binding motif.

Sphingosine Kinase (SphK1/SphK2) Inhibitor Development Programs

The patent-cited utility of 4-chloro-6-(piperidin-4-yloxy)pyrimidine as a core scaffold in SphK inhibitor compounds (WO2012069852A1, ALMAC DISCOVERY LTD) makes this intermediate a strategically relevant starting material for groups pursuing SphK1 or SphK2 as therapeutic targets [2]. Elaborated derivatives of this scaffold have demonstrated SphK1 inhibition with cellular EC₅₀ values in the 30–360 nM range in WM266-4 melanoma cells [3]. Procuring this intermediate provides direct entry into composition-of-matter space already validated for SphK inhibition.

PRMT5 Inhibitor Chemistry and Epigenetic Drug Discovery

As cited in WO2016034673A1 (CTXT PTY LTD), the piperidin-4-yloxy pyrimidine motif serves as a key intermediate in the synthesis of tetrahydroisoquinoline-derived PRMT5 inhibitors [1]. PRMT5 is a protein arginine methyltransferase with emerging importance in oncology. The piperidine NH provides a convenient point for attaching the tetrahydroisoquinoline warhead, while the chlorine at C4 can be displaced to introduce additional pharmacophoric elements. For groups working in the epigenetic inhibitor space, this intermediate offers a patent-precedented entry point.

Hit-to-Lead SAR Expansion Around EGFR and Related Tyrosine Kinase Inhibitors

The broader class of 4-(piperidin-4-yloxy)pyrimidines has demonstrated potent EGFR inhibition (compound 9i: EGFR T790M/L858R IC₅₀ = 4.902 nM; H1975 cell proliferation IC₅₀ = 0.6210 µM) [4]. While 4-chloro-6-(piperidin-4-yloxy)pyrimidine itself is the unchlorinated regioisomer of this series, the 4-chloro substituent provides a synthetic handle for introducing aryl/heteroaryl amines at the position corresponding to the 2-arylamino motif found in potent EGFR inhibitors. Procurement of this intermediate enables rapid analoging within a pharmacophore class that has demonstrated low nanomolar biochemical potency and sub-micromolar cellular activity against clinically relevant EGFR mutants.

Quote Request

Request a Quote for 4-Chloro-6-(piperidin-4-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.